(R)-4'-Hydroxywarfarin

Pharmacogenomics Drug metabolism CYP2C19 polymorphism

This chiral metabolite reference standard is essential for laboratories conducting stereospecific LC-MS/MS quantification of warfarin metabolism. It serves as a definitive regioselectivity marker to distinguish CYP3A5 and CYP3A7 contributions from CYP3A4-mediated pathways. Using racemic or alternative hydroxywarfarin surrogates introduces analytical inaccuracy. Ensure unambiguous peak identification and valid pharmacogenetic correlation with this validated single enantiomer.

Molecular Formula C19H16O5
Molecular Weight 324.332
CAS No. 63740-78-3
Cat. No. B590333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4'-Hydroxywarfarin
CAS63740-78-3
Synonyms4-hydroxy-3-[(1R)-1-(4-hydroxyphenyl)-3-oxobutyl]-2H-1-Benzopyran-2-one;  (R)-4-hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl]-2H-1-Benzopyran-2-one;  (R)-4’-Hydroxywarfarin;  4’-Hydroxy-R-warfarin; 
Molecular FormulaC19H16O5
Molecular Weight324.332
Structural Identifiers
SMILESCC(=O)CC(C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O
InChIInChI=1S/C19H16O5/c1-11(20)10-15(12-6-8-13(21)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,21-22H,10H2,1H3/t15-/m1/s1
InChIKeyRRZWAMPDGRWRPF-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-4'-Hydroxywarfarin CAS 63740-78-3: Stereospecific Metabolite Reference Standard for Warfarin Pharmacokinetic Profiling


(R)-4'-Hydroxywarfarin (CAS 63740-78-3) is the (R)-enantiomer of the 4'-hydroxylated metabolite of the anticoagulant drug warfarin. It belongs to the hydroxycoumarin chemical class and is formed endogenously as a known human metabolite of (R)-warfarin [1]. As a chiral reference standard, it serves as an essential analytical tool for the stereospecific quantification of warfarin metabolism in clinical pharmacology, drug-drug interaction studies, and pharmacogenomics research [2].

Why (R)-4'-Hydroxywarfarin Cannot Be Substituted with Racemic 4'-Hydroxywarfarin or Other Hydroxywarfarins


Generic substitution among hydroxywarfarin metabolites is analytically invalid due to profound differences in enzymatic origins, regioselectivity, and biological fate. (R)-4'-Hydroxywarfarin is produced primarily via CYP2C8 and CYP3A isoforms from (R)-warfarin, whereas its (S)-enantiomer arises from distinct enzymatic pathways [1]. Furthermore, 4'-hydroxywarfarin is a minor metabolite compared to 6-, 7-, and 8-hydroxywarfarins in CYP2C19-mediated reactions, and its phase II conjugation pattern is uniquely glucuronidation-predominant, unlike the mixed sulfate/glucuronide profiles of 6- and 7-hydroxywarfarins [2][3]. Critically, the enzymatic regioselectivity toward 4'-hydroxylation varies significantly among CYP3A isoforms—CYP3A4, CYP3A7, and CYP3A5 demonstrate decreasing preference for 10-hydroxylation over 4'-hydroxylation, a differential pattern absent for (S)-warfarin metabolism [4]. These stereochemical and enzymatic distinctions mean that using racemic 4'-hydroxywarfarin or other hydroxylated metabolites as analytical surrogates introduces quantifiable inaccuracies in metabolic flux measurements and invalidates pharmacogenetic correlation studies.

(R)-4'-Hydroxywarfarin Quantitative Differentiation Evidence: Comparative Metabolic and Enzymatic Data


Minor Metabolite Status in CYP2C19-Mediated Warfarin Metabolism Compared to 6-, 7-, and 8-Hydroxywarfarins

In recombinant CYP2C19 assays, (R)-4'-hydroxywarfarin is a quantitatively minor metabolite relative to 6-, 7-, and 8-hydroxywarfarins, establishing its distinct metabolic pathway contribution. Recombinant CYP2C19 metabolized R- and S-warfarin mainly to 6-, 7-, and 8-hydroxywarfarin, while 4'-hydroxywarfarin was a minor metabolite [1]. Overall R-warfarin metabolism was slightly more efficient than that for S-warfarin. The minor contribution of 4'-hydroxylation via CYP2C19 contrasts sharply with the predominant 7-hydroxylation pathway mediated by CYP2C9 for S-warfarin [1].

Pharmacogenomics Drug metabolism CYP2C19 polymorphism

CYP3A Isoform-Specific Regioselectivity: Decreasing 10-OH/4'-OH Ratio Across CYP3A4, CYP3A7, and CYP3A5

For R-warfarin, CYP3A4, CYP3A7, and CYP3A5 demonstrated decreasing preference for 10-hydroxylation over 4'-hydroxylation. By contrast, there was no regioselectivity toward S-warfarin [1]. This isoform-dependent regioselectivity gradient provides a quantifiable differentiation for (R)-4'-hydroxywarfarin as a marker of CYP3A5- and CYP3A7-mediated metabolism relative to CYP3A4. CYP3A4 was the most efficient at metabolizing all reactions, while individuals with higher relative levels of CYP3A5 and/or CYP3A7 may metabolize warfarin less efficiently and require lower doses [1].

CYP3A isoforms Regioselectivity Drug-drug interactions

CYP2C9*13 Polymorphism-Specific Enhancement of 4'-Hydroxylation Pathway

A patent disclosure identifies that the CYP2C9*13 genetic variant (Ile359Leu mutation) profoundly alters warfarin metabolic regioselectivity. Specifically, this single amino acid substitution shifts the enzyme's regioselectivity from predominant 7-hydroxylation (wild-type CYP2C9*1 phenotype) to regioselective 4'-hydroxywarfarin formation with stereoselectivity for (R)-warfarin [1]. This mutation-based pathway switch creates a pharmacogenetically defined subpopulation where (R)-4'-hydroxywarfarin becomes a quantitatively significant metabolite rather than a minor pathway product. The clinical significance is further underscored by the observation that CYP2C9*13 carriers exhibit altered warfarin dose requirements [2].

Pharmacogenetics CYP2C9 polymorphism Personalized medicine

4'-Hydroxywarfarin as CYP2C9 Inhibitor: Retention of High Affinity Relative to Substrate

Hydroxywarfarin metabolites, including 4'-hydroxywarfarin, potently inhibit CYP2C9-mediated metabolism of S-warfarin through competitive inhibition mechanisms. Compared to the substrate, CYP2C9 bound its hydroxywarfarin products with less affinity but retained high affinity for 10- and 4'-hydroxywarfarins, products from CYP3A4 reactions . This product feedback inhibition phenomenon establishes that 4'-hydroxywarfarin is not merely an inactive clearance product but an active modulator of warfarin's primary metabolic pathway. The hydroxywarfarins reach at least 5-fold higher levels in plasma than warfarin, making their inhibitory contributions biologically relevant .

Enzyme inhibition CYP2C9 Product feedback inhibition

Quantitative LOQ Advantage in LC-MS/MS QTrap Method for 4'-Hydroxywarfarin Detection

A comparative method validation study demonstrated that 4'-hydroxywarfarin can be quantified with a limit of quantitation (LOQ) of 1-3 nM using an LC-MS/MS QTrap method with a 22-minute runtime. In contrast, the same metabolite using differential mobility spectrometry (DMS) interface technology achieved an LOQ of 100 nM with a 2.8-minute runtime [1]. This 33- to 100-fold difference in sensitivity versus throughput represents a critical methodological choice for laboratories: the QTrap method enables detection of trace-level 4'-hydroxywarfarin in low-abundance clinical samples, while the DMS method prioritizes high-throughput screening [1]. The study also reported the first separation of all six hydroxylated warfarin metabolites (3'-, 4'-, 6-, 7-, 8-, 10-OH) including the parent compound in a single analytical run [1].

Analytical method validation LC-MS/MS Bioanalysis

(R)-4'-Hydroxywarfarin: Validated Research and Industrial Application Scenarios


CYP3A5 and CYP3A7 Phenotyping in Pharmacogenetic Studies

Use (R)-4'-Hydroxywarfarin as a regioselectivity marker to distinguish CYP3A5 and CYP3A7 contributions from CYP3A4-mediated warfarin metabolism. This application is directly supported by evidence that CYP3A4, CYP3A7, and CYP3A5 demonstrate decreasing preference for 10-hydroxylation over 4'-hydroxylation for R-warfarin, a regioselectivity gradient absent for S-warfarin [1]. Laboratories conducting pharmacogenetic research in African ancestry populations (elevated CYP3A5 expression) or pediatric cohorts (elevated CYP3A7) require stereospecific quantification of (R)-4'-hydroxywarfarin to accurately phenotype these isoform contributions.

CYP2C9*13 Variant Carrier Identification and Dose-Adjustment Validation

Deploy (R)-4'-Hydroxywarfarin reference standard for metabolic phenotyping of CYP2C9*13 carriers, where the Ile359Leu mutation shifts regioselectivity from 7-hydroxylation to 4'-hydroxywarfarin formation with stereoselectivity for (R)-warfarin [1]. This application is particularly relevant for clinical laboratories serving East Asian populations, where CYP2C9*13 allele frequencies are elevated relative to European populations, and where (R)-4'-hydroxywarfarin transitions from minor to major metabolite status.

Method Validation for High-Sensitivity LC-MS/MS Bioanalysis of Warfarin Metabolites

Utilize (R)-4'-Hydroxywarfarin as a calibration standard in LC-MS/MS QTrap methods achieving 1-3 nM LOQ for trace-level quantification in human liver microsome incubations and clinical plasma samples [1]. This application addresses the analytical challenge that all six hydroxylated warfarin metabolites share identical m/z ratios and similar fragmentation patterns, necessitating validated stereospecific reference standards for unambiguous peak identification and quantification [1].

Product Feedback Inhibition Studies of CYP2C9-Mediated S-Warfarin Clearance

Quantify (R)-4'-Hydroxywarfarin plasma concentrations to investigate competitive inhibition of CYP2C9 by hydroxywarfarin metabolites. Evidence demonstrates that 4'-hydroxywarfarin retains high affinity for CYP2C9, contributing to product feedback inhibition that limits enzymatic capacity toward S-warfarin [1]. This mechanism is directly relevant to explaining inter-individual variability in warfarin dose-response, as hydroxywarfarins reach at least 5-fold higher plasma levels than the parent drug [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-4'-Hydroxywarfarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.